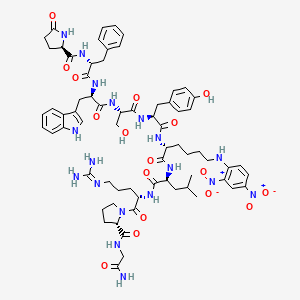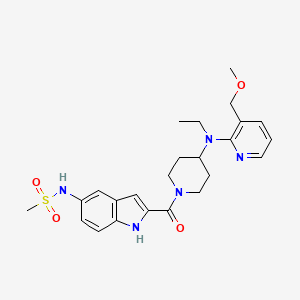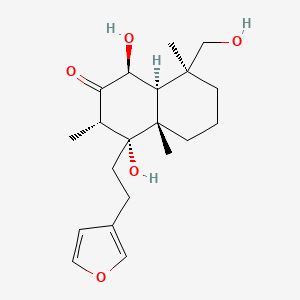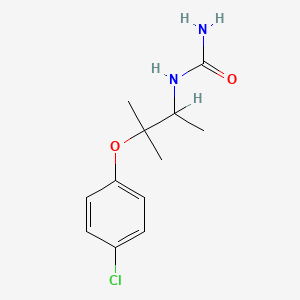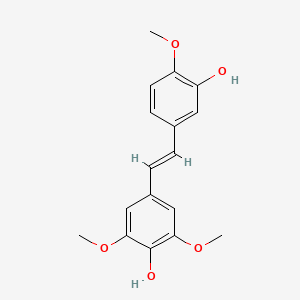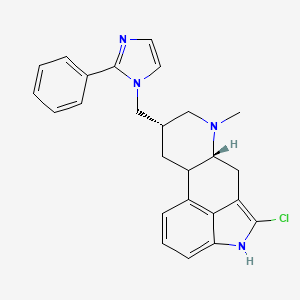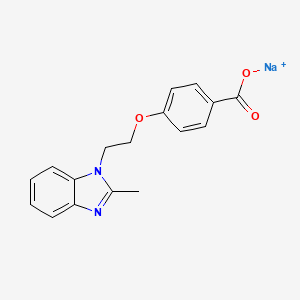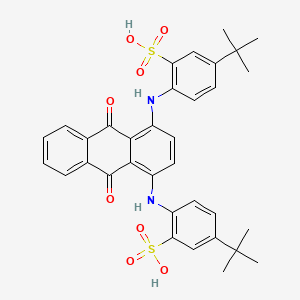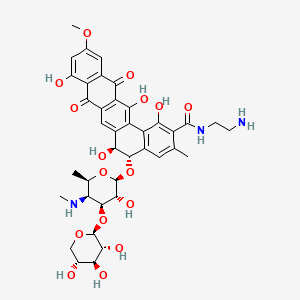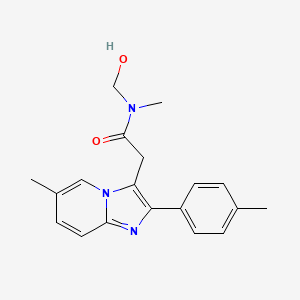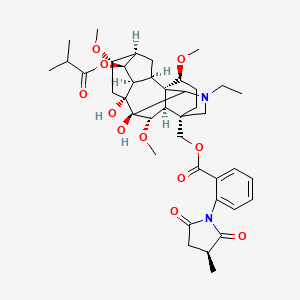
14-Deacetyl-14-isobutyrylnudicauline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Deacetyl-14-isobutyrylnudicauline is a norditerpenoid alkaloid derived from the Delphinium species. This compound is known for its complex structure, which includes 40 carbon atoms, 54 hydrogen atoms, 2 nitrogen atoms, and 11 oxygen atoms . It is part of a broader class of diterpenoid alkaloids that have been studied for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Deacetyl-14-isobutyrylnudicauline typically involves the extraction from the Delphinium species. The process includes several steps of purification and isolation to obtain the pure compound. The synthetic route often involves the use of various solvents and reagents to facilitate the extraction and purification processes .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its structure and the difficulty in synthesizing it in large quantities. advancements in extraction techniques and the use of biotechnological methods have shown promise in increasing the yield of this compound from natural sources .
Chemical Reactions Analysis
Types of Reactions: 14-Deacetyl-14-isobutyrylnudicauline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products: The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a model to study the behavior of norditerpenoid alkaloids under different chemical reactions. It helps in understanding the reactivity and stability of similar compounds .
Biology: In biological research, 14-Deacetyl-14-isobutyrylnudicauline is investigated for its potential biological activities, including its effects on cellular processes and its potential as a bioactive compound .
Medicine: The compound has shown promise in medicinal research, particularly in the study of its potential therapeutic effects. It is being explored for its potential use in developing new drugs and treatments .
Industry: In the industrial sector, this compound is used in the development of new materials and products, leveraging its unique chemical properties .
Mechanism of Action
The mechanism of action of 14-Deacetyl-14-isobutyrylnudicauline involves its interaction with various molecular targets and pathways. The compound is known to interact with specific enzymes and receptors, leading to changes in cellular processes. These interactions are crucial for understanding its potential therapeutic effects and applications .
Comparison with Similar Compounds
14-Deacetyl-14-isobutyrylnudicauline is unique among norditerpenoid alkaloids due to its specific structure and properties. Similar compounds include:
- 14-Deacetylnudicauline
- Methyllycaconitine
- Delcosine
- Lycoctonine
These compounds share some structural similarities but differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific arrangement of functional groups and its distinct biological effects .
Properties
CAS No. |
254876-71-6 |
|---|---|
Molecular Formula |
C40H54N2O11 |
Molecular Weight |
738.9 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-4-(2-methylpropanoyloxy)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C40H54N2O11/c1-8-41-18-37(19-52-35(46)22-11-9-10-12-25(22)42-28(43)15-21(4)33(42)44)14-13-27(50-6)39-24-16-23-26(49-5)17-38(47,29(24)30(23)53-34(45)20(2)3)40(48,36(39)41)32(51-7)31(37)39/h9-12,20-21,23-24,26-27,29-32,36,47-48H,8,13-19H2,1-7H3/t21-,23+,24+,26-,27-,29+,30-,31+,32-,36?,37-,38+,39-,40+/m0/s1 |
InChI Key |
XHBNFOLVAHXXMZ-AJVMQKFISA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C(C)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C(C)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)
